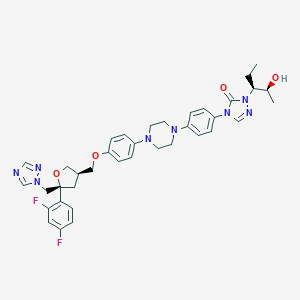

Posaconazole

Description

Properties

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-XAKZXMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049066 | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid | |

CAS No. |

171228-49-2 | |

| Record name | Posaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Posaconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-172 °C | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Posaconazole against Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Posaconazole, a broad-spectrum triazole antifungal agent, exerts its primary therapeutic effect against Aspergillus fumigatus through the potent and specific inhibition of the ergosterol (B1671047) biosynthesis pathway. This pathway is critical for fungal cell membrane integrity and function. This compound's high affinity for its target enzyme, lanosterol (B1674476) 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and, in many cases, fungal cell death. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal mechanism of action of this compound against Aspergillus fumigatus is the disruption of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions.[4]

This compound specifically targets and inhibits a key enzyme in this pathway: lanosterol 14α-demethylase.[1][5] This enzyme is a member of the cytochrome P450 family and is encoded by the cyp51 genes in A. fumigatus.[5] Notably, A. fumigatus possesses two paralogous genes encoding this enzyme, cyp51A and cyp51B, both of which are targets for azole drugs.[6]

The inhibition of lanosterol 14α-demethylase by this compound leads to two critical downstream events:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membrane.[7] This compromises the structural and functional integrity of the membrane.

-

Accumulation of Toxic Methylated Sterols: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2][7] These sterols are incorporated into the fungal membrane, where they disrupt its normal organization and function, contributing to the antifungal effect.

The overall consequence of these events is a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations against A. fumigatus.[7]

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Aspergillus fumigatus and the point of inhibition by this compound.

Secondary and Indirect Effects

While the primary mechanism of this compound is well-established, its profound impact on the fungal cell can lead to secondary or indirect effects that contribute to its overall antifungal activity.

Cell Wall Stress and Integrity

The disruption of the cell membrane's composition due to ergosterol depletion can indirectly affect the integrity of the fungal cell wall. The cell wall and cell membrane are functionally interconnected, and stress in one can trigger compensatory responses in the other. Some studies suggest that azole-induced membrane stress can lead to the activation of the cell wall integrity (CWI) signaling pathway.[5] This can result in alterations in cell wall composition, such as an increase in chitin (B13524) synthesis, as a compensatory mechanism. However, prolonged stress and a dysfunctional membrane ultimately compromise the overall structural integrity of the fungal cell.

Oxidative Stress

There is evidence to suggest that azole antifungals can induce the production of reactive oxygen species (ROS) in fungi.[5] While the direct link between this compound and ROS production in A. fumigatus is an area of ongoing research, the accumulation of dysfunctional membrane components and the overall cellular stress caused by ergosterol depletion could potentially lead to mitochondrial dysfunction and the generation of ROS. This oxidative stress would further contribute to cellular damage and fungal cell death.

Quantitative Data on this compound Activity

The in vitro activity of this compound against Aspergillus fumigatus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Below are tables summarizing the MIC data for this compound and other azoles against A. fumigatus.

Table 1: this compound MIC Distribution for Aspergillus fumigatus

| MIC (mg/L) | Cumulative % of Isolates Inhibited |

| ≤0.03 | - |

| 0.06 | - |

| 0.12 | - |

| 0.25 | 51.8% |

| 0.5 | 97.3% |

| 1 | 98.6% |

| 2 | 99.1% |

| 4 | 99.5% |

| >8 | 100% |

Data adapted from a global surveillance program (2018).[8]

Table 2: Comparative In Vitro Activity of Azoles against Aspergillus fumigatus

| Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) | % Wild-Type (WT) |

| This compound | 0.25 | 0.5 | 97.3% |

| Voriconazole | 0.5 | 0.5 | 96.8% |

| Itraconazole | 1 | 2 | 84.5% |

| Isavuconazole | 0.5 | 1 | 95.9% |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data adapted from a global surveillance program (2018).[8][9]

Detailed Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution

The following protocols are based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2.[3][10]

-

Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Microdilution Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation:

-

Culture A. fumigatus on potato dextrose agar (B569324) for 7 days.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

-

-

Inoculation: Inoculate each well of the microdilution plate with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[11][12]

-

Medium Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.

-

Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Microdilution Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in the supplemented RPMI medium in a 96-well microtiter plate.

-

Inoculum Preparation:

-

Culture A. fumigatus on a suitable agar medium.

-

Harvest conidia and adjust the suspension to a final concentration of 1 x 105 to 2.5 x 105 CFU/mL.[13]

-

-

Inoculation: Inoculate each well of the microdilution plate with the fungal suspension.

-

Incubation: Incubate the plates at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.[14][15]

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of ergosterol from A. fumigatus mycelia.

-

Sample Preparation:

-

Grow A. fumigatus in a suitable liquid medium with and without this compound.

-

Harvest the mycelia by filtration, wash with sterile water, and lyophilize.

-

-

Saponification:

-

To a known weight of dried mycelia, add an alcoholic solution of potassium hydroxide (B78521) (e.g., 25% KOH in ethanol/methanol).

-

Incubate at 85°C for 1 hour to saponify the lipids.

-

-

Extraction:

-

After cooling, add water and an organic solvent such as n-hexane or pentane.

-

Vortex vigorously to extract the non-saponifiable fraction containing the sterols.

-

Collect the organic phase.

-

-

Sample Processing:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or ethanol).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.

-

Flow Rate: Typically 1.0 mL/min.[16]

-

Quantification: Calculate the ergosterol concentration by comparing the peak area to a standard curve of purified ergosterol.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of the cyp51A gene in A. fumigatus in response to this compound treatment.

References

- 1. Three-Dimensional Models of Wild-Type and Mutated Forms of Cytochrome P450 14α-Sterol Demethylases from Aspergillus fumigatus and Candida albicans Provide Insights into this compound Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent inhibitor of sterol 14alpha-demethylation in yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative activity of this compound and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itraconazole, Voriconazole, and this compound CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates | MDPI [mdpi.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and this compound against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of this compound, Itraconazole and Voriconazole in the Culture Medium on Aspergillus fumigatus Triazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medicallabnotes.com [medicallabnotes.com]

- 16. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cerealsgrains.org [cerealsgrains.org]

A Technical Guide to the Synthesis and Chemical Characterization of Posaconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent. It is structurally complex, featuring a central furan (B31954) ring, a long side-chain terminating in a triazolone group, and four chiral centers, which give rise to 16 possible stereoisomers. Of these, only the (3R, 5R) configuration at the tetrahydrofuran (B95107) ring and the (2S, 3S) configuration at the sec-butyl group of the triazolone ring constitute the therapeutically active isomer. This structural complexity necessitates a highly controlled, stereospecific synthesis and a comprehensive chemical characterization to ensure the purity, quality, and safety of the active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of a common convergent synthetic route for this compound and details the array of analytical techniques essential for its thorough chemical characterization, in line with regulatory standards.

Synthesis of this compound

The industrial-scale synthesis of this compound is best achieved through a convergent approach, which involves the independent synthesis of key molecular fragments that are later combined to form the final molecule. This strategy allows for greater efficiency and easier purification of intermediates. The primary pathway involves the coupling of a chiral tetrahydrofuran (THF) core with a substituted aryl piperazine (B1678402) side chain.

A representative multi-step synthesis is outlined below.

Key Synthetic Steps

-

Formation of the Chiral THF Subunit : The synthesis begins with a readily available starting material like an allyl alcohol derivative. This undergoes reduction to form a key diol intermediate.

-

Enzymatic Desymmetrization : A crucial step to introduce chirality is the selective acylation of the prochiral diol, often catalyzed by a lipase (B570770) (e.g., hydrolase SP 435), to yield a chiral monoacetate with high enantiomeric excess.

-

Cyclization and Functionalization : The monoacetate undergoes an iodine-mediated cyclization to form the substituted tetrahydrofuran ring, creating a chiral iodide. This is then converted to a triazole derivative, and the acetate (B1210297) group is hydrolyzed to reveal a primary alcohol.

-

Activation and Coupling : The primary alcohol on the THF ring is "activated" by converting it into a good

The Structure-Activity Relationship of Posaconazole: A Deep Dive into Antifungal Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent, structurally related to itraconazole (B105839).[1] It is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[4][5] This in-depth technical guide explores the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of how its chemical structure correlates with its potent antifungal activity. This guide will delve into quantitative data from various studies, detail key experimental protocols, and visualize important pathways and workflows to provide a thorough resource for researchers in the field of antifungal drug development.

Core Structure of this compound

The chemical structure of this compound is characterized by a central furan (B31954) ring linked to a difluorophenyl group and a long side chain containing a piperazine (B1678402) ring and a triazolone moiety.[6] Key structural features contributing to its broad-spectrum and potent activity include the 2,4-difluorophenyl group, the tetrahydrofuran (B95107) ring system, and the extended side chain which allows for additional interactions within the active site of the target enzyme.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity of this compound and its analogs against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 2100 | ≤0.015 - >8 | 0.12 | 0.25 | [8] |

| Aspergillus flavus | 13 | ≤0.015 - 0.5 | 0.25 | 0.5 | [9] |

| Aspergillus niger | 22 | ≤0.015 - 1 | 0.25 | 0.5 | [9] |

| Aspergillus terreus | 8 | 0.06 - 0.25 | 0.12 | 0.25 | [9] |

Table 2: In Vitro Activity of this compound Against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | ~7000 | ≤0.008 - 8 | 0.03 | 0.25 | [10] |

| Candida glabrata | ~7000 | ≤0.008 - 16 | 0.25 | 2 | [10] |

| Candida parapsilosis | ~7000 | ≤0.008 - 4 | 0.12 | 0.5 | [10] |

| Candida krusei | ~7000 | ≤0.008 - 8 | 0.25 | 1 | [10] |

| Candida auris | Multiple | - | - | - | [11][12] |

Table 3: In Vitro Activity of this compound Against Zygomycetes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Rhizopus oryzae | 35 | 0.25 - 4 | 1.05 | [13] |

| Mucor circinelloides | 13 | 0.12 - 4 | 0.93 | [13] |

| Cunninghamella bertholletiae | 6 | 2 - >8 | 4.75 | [13] |

Table 4: Activity of this compound Analogs (Hedgehog Signaling Pathway Inhibition)

While not directly measuring antifungal activity, the following data on des-triazole this compound analogs provides insight into the importance of the triazole moiety for another biological activity.

| Compound | Modification | IC50 (µM) for Gli1 Inhibition | Reference(s) |

| This compound | - | 0.50 | [14] |

| Analog 1 | Des-triazole | 0.19 | [14] |

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 for Molds)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

a. Inoculum Preparation:

-

Fungal isolates are cultured on potato dextrose agar (B569324) (PDA) at 35°C for 7 days to encourage sporulation.

-

The surface of the culture is covered with sterile 0.85% saline.

-

The conidia are gently scraped from the surface using a sterile loop.

-

The resulting suspension is transferred to a sterile tube.

-

Heavy particles are allowed to settle for 3-5 minutes.

-

The upper suspension is transferred to a new sterile tube and the turbidity is adjusted with a spectrophotometer at 530 nm to a transmittance of 80-82%. This corresponds to a conidial concentration of approximately 1-5 x 106 CFU/mL.

-

The stock inoculum is diluted 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 104 CFU/mL.

b. Plate Preparation and Inoculation:

-

The antifungal agent is serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.

-

Each well is inoculated with 100 µL of the final inoculum suspension.

-

A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.

c. Incubation and Reading:

-

The plates are incubated at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth (for amphotericin B) or a prominent decrease in turbidity compared to the growth control (for azoles).

Fungal CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the activity of the fungal CYP51 enzyme.

a. Recombinant Enzyme and Substrate Preparation:

-

Recombinant fungal CYP51 is expressed in E. coli and purified.[15][16][17][18][19]

-

A fluorogenic substrate for CYP51, such as 3-[4-(benzyloxy)phenyl]-2-methylpropyl 2-quinolyl ether (BOMCC), is used.[20][21]

b. Assay Procedure:

-

The assay is performed in a 96-well black microplate.

-

A reaction mixture is prepared containing the purified recombinant CYP51, a cytochrome P450 reductase, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

The test compound (e.g., this compound or its analog) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

The reaction is initiated by the addition of a NADPH-generating system.

-

The plate is incubated at 37°C.

-

The fluorescence of the product is measured over time using a fluorescence plate reader.

c. Data Analysis:

-

The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[22]

Visualizations of Experimental Workflows and Logical Relationships

Antifungal Drug Discovery and SAR Study Workflow

The following diagram illustrates a typical workflow for the discovery and structure-activity relationship study of new antifungal agents.

Logical Relationship for CYP51 Inhibition Assay

This diagram outlines the logical steps and components involved in a CYP51 inhibition assay.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its various structural motifs that contribute to its potent, broad-spectrum antifungal activity. The 2,4-difluorophenyl group, the tetrahydrofuran core, and the extended side chain are all crucial for its high affinity to the fungal CYP51 enzyme. The quantitative data presented in this guide highlights the potent in vitro activity of this compound against a wide range of clinically important fungi. The detailed experimental protocols provide a foundation for researchers to conduct their own SAR studies, while the visualized workflows offer a clear overview of the drug discovery process. A thorough understanding of the SAR of this compound is invaluable for the rational design of new, even more effective, and safer antifungal agents to combat the growing threat of fungal infections.

References

- 1. [The latest data on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1148. Activity of this compound and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activities of this compound, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of this compound, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced antifungal activity of this compound against Candida auris by HIV protease inhibitors, atazanavir and saquinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of this compound and Other Antifungal Agents against Mucorales Strains Identified by Sequencing of Internal Transcribed Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of this compound-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In Vitro Spectrum of Activity of Posaconazole Against Emerging Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a second-generation triazole antifungal agent, has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant fungi, including several emerging and difficult-to-treat pathogens. This technical guide provides a comprehensive overview of the in vitro susceptibility of various emerging fungal pathogens to this compound, based on compiled minimum inhibitory concentration (MIC) data. Detailed experimental protocols for antifungal susceptibility testing are outlined, and key signaling pathways related to this compound's mechanism of action and fungal resistance are visualized. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the management of invasive fungal infections.

Introduction

The incidence of invasive fungal infections (IFIs) caused by emerging and often multidrug-resistant fungal pathogens is a growing global health concern. Species such as Candida auris, members of the Aspergillus fumigatus species complex, Mucorales, and Fusarium species present significant therapeutic challenges due to their intrinsic or acquired resistance to commonly used antifungal agents. This compound is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (Cyp51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] By disrupting the integrity of the fungal cell membrane, this compound exerts a broad-spectrum antifungal effect.[1][2][3] This guide summarizes the in vitro activity of this compound against key emerging fungal pathogens and details the methodologies used to determine these susceptibilities.

In Vitro Activity of this compound

The in vitro activity of this compound is typically determined by broth microdilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, provide a quantitative measure of the antifungal agent's potency.

Data Presentation

The following tables summarize the in vitro activity of this compound against several emerging fungal pathogens. It is important to note that MIC values can vary depending on the testing methodology (CLSI vs. EUCAST), the specific species within a genus, and geographical location of the isolate.

Table 1: In Vitro Activity of this compound against Candida auris

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 400 | 0.015 - 1 | - | - | [4] |

| 50 | 0.008 - 8 | - | - | [5] |

| - | 0.125 - >0.25 | - | - | [6] |

C. auris often exhibits multidrug resistance. While many isolates are susceptible to this compound, resistance has been reported.

Table 2: In Vitro Activity of this compound against Aspergillus fumigatus Species Complex

| Method | Number of Isolates (non-mutant) | MIC Range (µg/mL) (non-mutant) | MIC Mode (µg/mL) (non-mutant) | Number of Isolates (mutant) | MIC Range (µg/mL) (mutant) | Reference |

| CLSI | 2,223 | - | 0.12 | 274 | - | [7][8][9][10] |

| EUCAST | 556 | ≤0.016 - 0.5 | 0.12 | 52 | 0.03 - ≥16 | [7][8][9][10] |

Mutations in the cyp51A gene can lead to elevated this compound MICs in A. fumigatus.[11]

Table 3: In Vitro Activity of this compound against Mucorales

| Genus | Number of Isolates | MIC Range (µg/mL) | GM MIC (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| All Mucorales | - | - | 0.157 - 1 | - | [12] |

| Rhizopus spp. | - | - | 0.31 - 0.51 | - | [13] |

| Mucor spp. | - | 0.125 - 8 | 0.6 - 9.4 | 2 | [13][14] |

| Cunninghamella spp. | - | - | - | >16 | [12] |

This compound generally demonstrates good in vitro activity against most Mucorales, a group of fungi intrinsically resistant to many other azoles like voriconazole.[15][16]

Table 4: In Vitro Activity of this compound against Fusarium Species

| Method | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| CLSI | 0.25 - >16 | 16 | [17] |

| EUCAST | 0.5 - >16 | 16 | [17] |

| Etest | 0.25 - >32 | 32 | [17] |

Fusarium species often exhibit high MICs to this compound, indicating a lower level of in vitro susceptibility compared to other molds.[16][17][18][19]

Experimental Protocols

Accurate and reproducible antifungal susceptibility testing is crucial for clinical decision-making and drug development. The CLSI M38-A2 and EUCAST methodologies are the most widely recognized standards for testing filamentous fungi.[20][21][22]

CLSI M38-A2 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.[20][22]

Key Methodological Steps:

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is used.[23]

-

Inoculum Preparation: A suspension of conidia is prepared from fresh, mature colonies grown on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilutions: this compound is serially diluted in the microdilution plates.

-

Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control. For azoles, this is often read as the lowest concentration showing no visible growth.[24]

EUCAST Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has also developed a standardized method for antifungal susceptibility testing.

Key Methodological Steps:

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used to enhance the growth of some fungi.[21][25]

-

Inoculum Preparation: The inoculum is prepared by counting conidia using a hemocytometer to achieve a final concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.[21]

-

Drug Dilutions: Serial dilutions of this compound are prepared in microdilution plates.

-

Incubation: Plates are incubated at 35°C for 48 hours.[21]

-

Endpoint Reading: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of visual growth.[21][26]

Signaling Pathways and Mechanisms

This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][27][28][29] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.[1]

The primary target of this compound is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][30] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[1] this compound binds to the heme cofactor of the enzyme, inhibiting its activity.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The altered membrane composition disrupts its fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.[2][31]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Mechanisms of Azole Resistance

Fungal pathogens have evolved several mechanisms to counteract the effects of azole antifungals, including this compound. Understanding these resistance mechanisms is critical for the development of new antifungal strategies.

The primary mechanisms of azole resistance include:

-

Target Site Modification: Point mutations in the ERG11 (CYP51A) gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing its binding affinity for azole drugs.[30][32][33]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[34]

-

Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active efflux of azole drugs from the fungal cell, preventing them from reaching their intracellular target.[32][33][34]

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can maintain some level of membrane function, bypassing the need for ergosterol.[35]

Caption: Key mechanisms of azole resistance in fungal pathogens.

Conclusion

This compound remains a valuable antifungal agent with potent in vitro activity against a broad range of emerging and clinically important fungal pathogens. Its effectiveness against Mucorales is a particularly important attribute. However, the emergence of resistance, especially in species like Candida auris and Aspergillus fumigatus, underscores the need for ongoing surveillance of antifungal susceptibility patterns and a deeper understanding of resistance mechanisms. The standardized methodologies for in vitro testing, such as those provided by CLSI and EUCAST, are essential tools for monitoring these trends and guiding the development of new therapeutic strategies. This technical guide provides a consolidated resource to aid researchers and clinicians in their efforts to combat the growing threat of invasive fungal infections.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. In Vivo Activity of this compound against Mucor spp. in an Immunosuppressed-Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activities of this compound, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and this compound against Clinically Relevant Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

- 21. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 22. njccwei.com [njccwei.com]

- 23. In vitro activities of this compound, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 29. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 30. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

Posaconazole's Precision Strike: A Technical Guide to the Inhibition of Lanosterol 14α-Demethylase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions and biochemical consequences of posaconazole's inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal survival. Through a detailed examination of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization, this document provides a comprehensive resource for professionals in the field of antifungal drug development.

Mechanism of Action: Disrupting Ergosterol (B1671047) Production

This compound, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by targeting and inhibiting the enzyme lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[3][4][6] Ergosterol serves a similar structural role in fungi as cholesterol does in mammalian cells, maintaining membrane fluidity and regulating the function of membrane-bound proteins.[3][6]

The inhibition of lanosterol 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol.[3][4] Specifically, this compound binds with high affinity to the heme iron cofactor located in the active site of the enzyme, preventing the demethylation of lanosterol.[3][5] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1][3][4] The altered sterol composition compromises the structural integrity and fluidity of the membrane, leading to increased permeability and disruption of essential cellular processes, ultimately resulting in the inhibition of fungal growth and cell death.[3][4]

This compound's chemical structure, distinct from other triazoles like fluconazole (B54011) and voriconazole, allows it to interact with an additional domain of the target enzyme.[2] This enhanced interaction may contribute to its ability to inhibit mutated strains of fungi that have developed resistance to other azole antifungals.[2] Furthermore, this compound is a poor substrate for fungal efflux pumps, which are a common mechanism of drug resistance.[2]

Quantitative Analysis of Inhibition

The potency of this compound's inhibitory activity against lanosterol 14α-demethylase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to evaluate its efficacy against the enzyme from different fungal species.

| Fungal Species | Enzyme | Parameter | Value | Reference |

| Candida albicans | Lanosterol 14α-demethylase | Ergosterol IC50 | Similar to Itraconazole, more active than Fluconazole and Voriconazole | [7] |

| Candida glabrata | Lanosterol 14α-demethylase | Ergosterol IC50 | Similar to Itraconazole, more active than Fluconazole and Voriconazole | [7] |

| Aspergillus fumigatus | Lanosterol 14α-demethylase | Ergosterol IC50 | More active than Itraconazole and Voriconazole | [7] |

| Aspergillus flavus | Lanosterol 14α-demethylase | Ergosterol IC50 | More active than Itraconazole and Voriconazole | [7] |

| Trypanosoma cruzi | CYP51 | IC50 | 0.048 µM | [8] |

| Candida albicans | CaCYP51 | Kd | 43 ± 11 nM | [9] |

| Candida albicans | CaCYP51 | IC50 | 0.2 µM | [9] |

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a suite of well-defined experimental protocols. These assays are crucial for determining key parameters like IC50 and for understanding the molecular basis of the drug-target interaction.

CYP51 Enzyme Inhibition Assay (Reconstitution Assay)

This assay directly measures the enzymatic activity of lanosterol 14α-demethylase in the presence of an inhibitor.

Principle: The activity of purified, recombinant CYP51 is reconstituted in vitro with its redox partner, cytochrome P450 reductase (CPR). The conversion of a substrate (e.g., lanosterol) to its product is monitored, and the inhibitory effect of this compound is quantified by measuring the reduction in product formation.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Purify recombinant CYP51 and CPR from an expression system (e.g., E. coli).

-

Prepare a stock solution of the substrate (e.g., radiolabeled or unlabeled lanosterol) in a suitable solvent.

-

Prepare serial dilutions of this compound in the same solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube or a 96-well plate, combine the purified CYP51 enzyme and CPR in the reaction buffer.

-

Add the desired concentration of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor NADPH.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period, ensuring the reaction proceeds within the linear range.

-

Stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).

-

-

Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Analyze the extracted sterols using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and product.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

-

Ligand Binding Assay (Spectral Titration)

This spectrophotometric method is used to determine the binding affinity (Kd) of this compound to the CYP51 enzyme.

Principle: The binding of an azole inhibitor to the heme iron of CYP51 induces a characteristic shift in the enzyme's Soret peak in the UV-visible spectrum (a Type II difference spectrum).[11][12] The magnitude of this spectral shift is proportional to the amount of inhibitor-bound enzyme.

Detailed Protocol:

-

Sample Preparation:

-

Place a solution of purified CYP51 in a cuvette.

-

Record the baseline absorbance spectrum of the enzyme.

-

-

Titration:

-

Incrementally add small aliquots of a concentrated this compound stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

Record the UV-visible spectrum after each addition.

-

-

Data Analysis:

-

Measure the change in absorbance (ΔA) at the peak and trough of the difference spectrum for each inhibitor concentration.

-

Plot the ΔA values against the corresponding this compound concentrations.

-

Fit the resulting saturation curve to a suitable binding isotherm (e.g., the Michaelis-Menten equation) to calculate the dissociation constant (Kd).[13]

-

X-ray Crystallography

This technique provides high-resolution structural information about the binding of this compound to the active site of lanosterol 14α-demethylase.

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline protein-ligand complex.

Detailed Protocol:

-

Protein Expression and Purification:

-

Overexpress and purify a sufficient quantity of the target lanosterol 14α-demethylase.

-

-

Crystallization:

-

Co-crystallize the purified enzyme with this compound by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).

-

-

Data Collection:

-

Expose the resulting crystals to a high-intensity X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map of the protein-ligand complex.

-

Build and refine an atomic model of the complex into the electron density map.

-

The final refined structure reveals the precise interactions between this compound and the amino acid residues in the enzyme's active site.[14][15][16]

-

Visualizing the Molecular Landscape

Diagrams illustrating the key pathways and experimental workflows provide a clearer understanding of the complex processes involved in this compound's mechanism of action.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: A streamlined workflow for the in vitro characterization of CYP51 inhibitors.

Caption: Logical relationship of this compound's inhibitory mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

Pharmacokinetics and Pharmacodynamics of Posaconazole in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of posaconazole, a broad-spectrum second-generation triazole antifungal agent. The information is compiled from various preclinical studies, offering a valuable resource for researchers in antifungal drug development and evaluation.

Core Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, essential for the integrity of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1][3] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.[3][4] Due to its chemical structure, this compound has a high affinity for the target enzyme and may remain effective against fungal strains with mutations that confer resistance to other azoles.[5]

Below is a diagram illustrating the mechanism of action of this compound within the ergosterol biosynthesis pathway.

Preclinical Pharmacokinetics

This compound exhibits variable pharmacokinetics across different preclinical species and formulations. Its absorption is a critical factor, often influenced by food intake due to its lipophilic nature.[4][6] Newer formulations, such as delayed-release tablets and intravenous solutions, have been developed to overcome the erratic absorption associated with the oral suspension.[2][6]

Quantitative Pharmacokinetic Parameters in Preclinical Models

| Species | Formulation | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Dog | IV Solution | 3 mg/kg | - | - | 29 | 100 | [7] |

| Dog | Oral Suspension | 6 mg/kg | 7.7 | 0.42 | 24 | 26 (highly variable) | [7] |

| Dog | Delayed-Release Tablet | ~6.9 mg/kg | 9.5 | 1.8 | 42 | 159 (relative to IV) | [7] |

| Rat | Oral | Not Specified | 3-12 (fed) | - | - | 6.7 | [8] |

| Murine | Oral (Gavage) | 1-20 mg/kg/day | - | - | 13.87 | - | [9] |

Key Observations:

-

Formulation Dependent: In dogs, the delayed-release tablet formulation resulted in significantly higher Cmax and bioavailability compared to the oral suspension.[7]

-

Food Effect: In dogs, food increased serum drug concentrations by fourfold with the oral suspension.

-

Distribution: this compound has a large volume of distribution (e.g., 3.3 L/kg in dogs after IV administration), suggesting extensive tissue penetration.[7][8][10]

-

Metabolism: Unlike other triazoles, this compound is not extensively metabolized by the cytochrome P450 system.[4][10] Its metabolism is primarily through UDP-glucuronosyltransferase (UGT) pathways.[2][8]

-

Protein Binding: this compound is highly protein-bound (>98%), primarily to albumin.[10][11]

Preclinical Pharmacodynamics

The pharmacodynamic profile of this compound has been extensively studied in various preclinical models of invasive fungal infections. These studies are crucial for establishing exposure-response relationships and defining PK/PD targets that correlate with efficacy.

Key Pharmacodynamic Findings

-

PK/PD Index: The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is consistently identified as the PK/PD index most predictive of this compound's efficacy, particularly for yeasts and in many mold infection models.[2][9][12][13]

-

Dose-Dependent Efficacy: Preclinical studies consistently demonstrate a dose- and concentration-dependent antifungal effect.[2][6] For instance, in murine models of invasive aspergillosis, increasing this compound doses led to a dose-dependent decline in serum galactomannan (B225805) concentrations.[9]

-

Prophylaxis and Treatment: this compound has shown potent in vivo activity in numerous animal models for both the prophylaxis and treatment of infections caused by a broad spectrum of fungi, including Candida spp., Aspergillus spp., and Zygomycetes.[2][3][14][15]

-

Efficacy Targets: In a murine model of invasive pulmonary aspergillosis, an AUC:MIC ratio of 167 was associated with a half-maximal antifungal effect.[9] For disseminated Candida albicans infection, the predictive free-drug AUC24/MIC was found to be approximately 17.[10]

Experimental Protocols and Methodologies

Standardized methodologies are essential for the preclinical evaluation of antifungal agents. The following sections outline typical experimental protocols used in this compound studies.

General Experimental Workflow

The diagram below illustrates a common workflow for assessing the efficacy of this compound in an immunocompromised murine model of invasive fungal infection.

Detailed Methodologies

1. Animal Models:

-

Species: Mice (e.g., BALB/c, ICR), rabbits, and rats are commonly used.[14]

-

Immunosuppression: To mimic the immunocompromised state of at-risk patients, animals are often rendered neutropenic using cytotoxic agents like cyclophosphamide and/or treated with corticosteroids.[2][6]

2. Fungal Challenge:

-

Organisms: Clinically relevant isolates of Aspergillus fumigatus, Candida albicans, Candida glabrata, Fusarium spp., and Zygomycetes are frequently used.[14][15]

-

Inoculation: The route of infection is chosen to model a specific clinical syndrome. For invasive pulmonary aspergillosis, an inhalational or intranasal exposure to conidia is used.[9] For disseminated candidiasis, intravenous injection of yeast cells is common.

3. Drug Administration:

-

Formulation: this compound is administered as a clinical formulation (e.g., oral suspension) or diluted in a suitable vehicle like 20% (2-Hydroxypropyl)-β-cyclodextrin to ensure solubility.[9]

-

Route and Schedule: Administration is typically via oral gavage or intravenous injection.[9] Dosing schedules can be once or twice daily, often initiated 24 hours post-infection.[2][9]

4. Pharmacokinetic Analysis:

-

Sampling: Sparse or serial blood samples are collected at various time points after drug administration.

-

Bioanalysis: Plasma concentrations of this compound are quantified using validated methods such as high-performance liquid chromatography (HPLC).

-

Modeling: PK parameters are determined using non-compartmental or population PK modeling approaches.[16]

5. Pharmacodynamic Assessment:

-

Primary Endpoints: The most common endpoints include survival, residual fungal burden in target organs (e.g., lungs, kidneys, brain), and changes in biomarkers like serum galactomannan.[2][9]

-

Quantification: Fungal burden is typically measured by counting colony-forming units (CFU) from homogenized tissue or by quantitative polymerase chain reaction (qPCR).[17] Histopathological examination of tissues can also be used to assess tissue damage and fungal invasion.[2]

Conclusion

Preclinical models have been instrumental in defining the pharmacokinetic and pharmacodynamic properties of this compound. These studies have established its broad-spectrum efficacy, identified the AUC/MIC ratio as the key driver of its antifungal effect, and provided the foundational data supporting its clinical development and dosing strategies. The methodologies outlined in this guide represent the standard approaches used to evaluate this compound and can serve as a template for the preclinical assessment of new antifungal agents. The continued use of these models is essential for optimizing antifungal therapy and combating the threat of invasive fungal infections.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole this compound: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exposure-Response Relationship: Evaluating the Utility of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal efficacy and pharmacodynamics of this compound in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. A Review of Population Pharmacokinetic Models of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Posaconazole: A Deep Dive into Cellular Uptake and Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate mechanisms governing the cellular uptake and accumulation of the broad-spectrum triazole antifungal agent, posaconazole. Understanding these processes at a molecular level is paramount for optimizing its therapeutic efficacy, overcoming resistance, and guiding the development of next-generation antifungals. This compound's unique pharmacokinetic profile, characterized by high intracellular concentrations, is a key contributor to its potent activity against a wide range of fungal pathogens.

Core Mechanisms of Action

This compound, like other azole antifungals, primarily exerts its effect by disrupting the integrity of the fungal cell membrane.[1][2] Its principal target is the enzyme lanosterol (B1674476) 14-alpha-demethylase, encoded by the ERG11 gene, which is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, structure, and function.[2]

By binding to the heme iron within the active site of lanosterol 14-alpha-demethylase, this compound effectively inhibits the demethylation of lanosterol.[2] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1][2][4] The consequence of this dual assault is a significant perturbation of membrane integrity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[2]

This compound exhibits a high binding affinity for its target enzyme across various fungal species, which contributes to its broad spectrum of activity.[2][5] Notably, its chemical structure differs from that of other azoles like fluconazole (B54011) and voriconazole, allowing it to interact with an additional domain of the target enzyme. This unique interaction may enable it to inhibit mutated strains that are resistant to other azoles.[5]

Cellular Uptake and Intracellular Accumulation

A hallmark of this compound's pharmacology is its ability to achieve high concentrations within host and fungal cells. This accumulation is a multifaceted process involving passive diffusion, membrane partitioning, and intercellular transfer.

Host Cell Accumulation

This compound demonstrates significant accumulation within various host cells, particularly phagocytes and epithelial cells. This intracellular reservoir is believed to play a crucial role in its prophylactic and therapeutic efficacy. Studies have shown that the intracellular concentrations of this compound in peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) are substantially higher than in the surrounding plasma.[6][7][8] This high level of accumulation in immune cells may enhance their ability to combat fungal pathogens at the site of infection.[8]

The mechanism of uptake into these host cells is thought to be primarily passive, driven by the drug's lipophilic nature.[6] this compound readily partitions into cellular membranes, with a particular affinity for the endoplasmic reticulum.[9][10]

Fungal Cell Uptake and Intercellular Transfer

The uptake of this compound by fungal cells is a critical step for its antifungal activity. While carrier-mediated transport has been suggested for some azoles in certain fungal species, the predominant mechanism for this compound appears to be passive diffusion across the fungal cell membrane.[11]

A fascinating aspect of this compound's pharmacokinetics is its ability to transfer from host cells to fungal cells upon direct contact.[9][10][12] Studies utilizing a fluorescently-labeled this compound conjugate (BDP-PCZ) have demonstrated that this compound concentrated within the membranes of pulmonary epithelial cells can rapidly transfer to the cell membranes of Aspergillus fumigatus conidia and hyphae.[9][10][12] This transfer does not require phagocytosis of the fungus by the host cell.[9][10]

In A. fumigatus, this intercellular transfer is significantly enhanced by the conidial hydrophobin RodA, a protein on the surface of fungal spores.[9][10] Once inside the fungal cell, this compound again concentrates in membranes, including the endoplasmic reticulum, where it co-localizes with its target enzyme, CYP51a.[9][10] This targeted accumulation at the site of action likely contributes to its potent and prolonged antifungal effect. Furthermore, this compound has been shown to persist within fungal membranes for over 48 hours after the removal of the extracellular drug, highlighting a significant post-antifungal effect.[9]

Role of Efflux Pumps

Efflux pumps are a common mechanism of drug resistance in fungi, actively transporting antifungal agents out of the cell. However, this compound has been shown to be a poor substrate for many of these fungal efflux pumps.[5] This characteristic allows the drug to remain at effective concentrations within the fungal cell, even in strains that may have developed resistance to other azoles through the upregulation of efflux mechanisms.[5]

Quantitative Data on this compound Accumulation

The following tables summarize the quantitative data on the intracellular accumulation of this compound in various cell types as reported in the literature.

| Cell Type | Concentration Ratio (Intracellular/Extracellular) | Species | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 22.5 ± 21.2 | Human | [6] |

| Polymorphonuclear Neutrophils (PMNs) | 7.66 ± 6.50 | Human | [6] |

| Red Blood Cells (RBCs) | 0.09 ± 0.05 | Human | [6] |

| Alveolar Macrophages (AM) | 27.3 ± 18.0 to 44.3 ± 44.2 | Human | [6] |

| Differentiated HL-60 (dHL-60) cells | ~265-fold greater than exposure concentration | Human | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying this compound's cellular uptake and accumulation.

Measurement of Intracellular this compound Concentration by LC-MS/MS

This protocol is used to quantify the concentration of this compound within different cellular compartments of peripheral blood.

Objective: To determine the intracellular concentrations of this compound in PBMCs, PMNs, and RBCs.

Methodology:

-

Blood Sample Collection: Whole blood samples are collected from patients receiving this compound therapy.[6]

-

Cell Separation: The blood samples are subjected to double-discontinuous Ficoll-Hypaque density gradient centrifugation to separate the different cellular components (PBMCs, PMNs, and RBCs).[6]

-

Cell Lysis and Drug Extraction: The isolated cells are lysed, and this compound is extracted from the cellular lysate.

-

Quantification: The concentration of this compound in the cell extracts is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6]

-

Calculation of C/E Ratio: The intracellular concentration is then compared to the concentration in the surrounding plasma or medium to calculate the intracellular-to-extracellular concentration ratio (C/E).[6]

Visualization of Subcellular Localization and Intercellular Transfer using Confocal Microscopy

This protocol utilizes a fluorescently-labeled this compound analog to visualize its localization within cells and its transfer between cells.

Objective: To observe the subcellular localization of this compound and its transfer from host cells to fungal cells.

Methodology:

-

Synthesis of Fluorescent Probe: this compound is conjugated with a fluorophore, such as boron-dipyrromethene (BDP), to create a fluorescent analog (BDP-PCZ).[9][10]

-

Cell Culture and Exposure: Host cells (e.g., A549 pulmonary epithelial cells) and fungal cells (e.g., Aspergillus fumigatus) are cultured. The cells are then exposed to BDP-PCZ.[9][10]

-

Co-culture Experiments: To observe intercellular transfer, host cells pre-loaded with BDP-PCZ are co-cultured with fungal cells.[9][10][12]

-

Confocal Microscopy: The subcellular localization and trafficking of BDP-PCZ are visualized using confocal microscopy.[9][10][12] Specific organelle markers can be used to co-localize the drug within specific subcellular compartments like the endoplasmic reticulum.

-

Flow Cytometry: Flow cytometry can also be used to quantify the uptake of BDP-PCZ by different cell populations.[9][10]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound uptake, accumulation, and intercellular transfer.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of this compound in the treatment of oropharyngeal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular Concentrations of this compound in Different Compartments of Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. High Intracellular Concentrations of this compound Do Not Impact on Functional Capacities of Human Polymorphonuclear Neutrophils and Monocyte-Derived Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound Within Epithelial Cells and Fungi: Insights Into Potential Mechanisms of Action During Treatment and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound within epithelial cells and fungi: insights into potential mechanisms of action during treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrier-Mediated Drug Uptake in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-Loaded Leukocytes as a Novel Treatment Strategy Targeting Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Posaconazole: From Discovery to a Broad-Spectrum Antifungal Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals